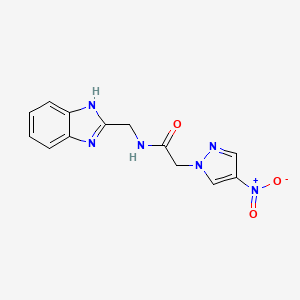![molecular formula C18H26N2 B14945587 3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is an organic compound with the molecular formula C18H26N2 It is characterized by the presence of a pyridine ring, a piperidine ring, and an octynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Octynyl Group: The octynyl group is introduced via a coupling reaction, often using reagents such as alkynes and catalysts like palladium.
Formation of the Pyridine Ring: The pyridine ring is then formed through a series of reactions, including cyclization and aromatization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2S)-1-(7-Methyl-2-octyn-1-yl)-2-piperidinyl]pyridine
- 3-[(2S)-1-(2-Nonyn-1-yl)-2-piperidinyl]pyridine
- (2S)-1-(2-Octyn-1-yl)-2-(3-pyridinyl)piperidinium
Uniqueness
3-[(2S)-1-(2-Octyn-1-yl)-2-piperidinyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, piperidine ring, and octynyl group sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C18H26N2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3-[(2S)-1-oct-2-ynylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H26N2/c1-2-3-4-5-6-8-14-20-15-9-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,2-5,7,9,12,14-15H2,1H3/t18-/m0/s1 |
Clave InChI |
LFGKVBBGXRWEQI-SFHVURJKSA-N |
SMILES isomérico |
CCCCCC#CCN1CCCC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
CCCCCC#CCN1CCCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)
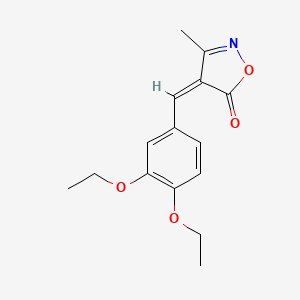
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
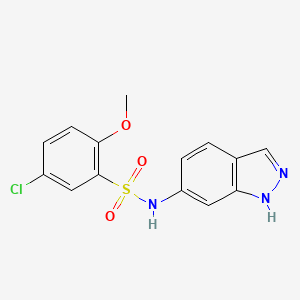
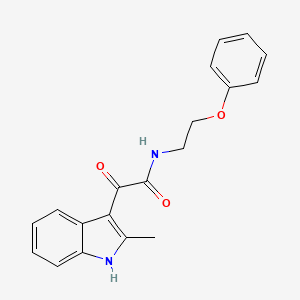
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)
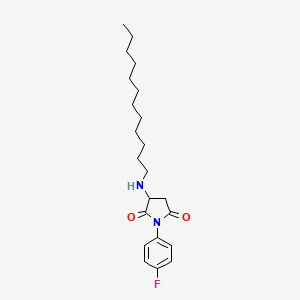
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
